4-(1H-indol-3-ylmethyl)thiomorpholine
Description
The exact mass of the compound 3-(4-thiomorpholinylmethyl)-1H-indole is 232.10341969 g/mol and the complexity rating of the compound is 228. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-(1H-indol-3-ylmethyl)thiomorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2S/c1-2-4-13-12(3-1)11(9-14-13)10-15-5-7-16-8-6-15/h1-4,9,14H,5-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIHNTJKVVRSJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Enduring Significance of the Indole Nucleus in Medicinal Chemistry Research
The indole (B1671886) nucleus, a bicyclic aromatic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone of medicinal chemistry. mdpi.comnih.govmdpi.com Its prevalence in a vast number of natural products and synthetically derived therapeutic agents underscores its remarkable versatility and biological importance. nih.govnih.govtandfonline.com Found in essential biomolecules like the amino acid tryptophan, the indole scaffold is a privileged structure, meaning it can bind to a wide array of biological targets with high affinity. nih.govresearchgate.net
This has led to the development of numerous indole-containing drugs with diverse pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. mdpi.comnih.gov Commercially successful drugs such as the anti-inflammatory indomethacin, the anti-migraine agent sumatriptan, and the vinca (B1221190) alkaloid anticancer drugs, vincristine (B1662923) and vinblastine, all feature the indole core, highlighting its profound impact on modern medicine. nih.govnih.gov The ability of the indole ring to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules like enzymes and receptors, makes it a highly sought-after template in drug design and discovery. nih.gov
The Growing Relevance of the Thiomorpholine Moiety in Chemical and Medicinal Sciences
The thiomorpholine (B91149) ring, a six-membered saturated heterocycle containing both a sulfur and a nitrogen atom, is increasingly recognized for its valuable contributions to medicinal chemistry. researchgate.net It is often employed as a bioisosteric replacement for the morpholine (B109124) ring, where the substitution of the oxygen atom with sulfur can modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability. jchemrev.comnih.gov This modification can lead to improved pharmacokinetic profiles and enhanced biological activity.
The thiomorpholine moiety is not merely a passive structural element; it is found in molecules exhibiting a broad spectrum of biological activities. researchgate.netjchemrev.com Research has demonstrated that thiomorpholine derivatives can possess antitubercular, antiprotozoal, hypolipidemic, and dipeptidyl peptidase IV (DPP-IV) inhibitory activities, the latter being relevant for the treatment of type 2 diabetes. researchgate.netjchemrev.com Furthermore, the sulfur atom in the thiomorpholine ring can be oxidized to the corresponding sulfoxide (B87167) and sulfone, providing additional avenues for structural diversification and the fine-tuning of biological properties. nih.gov The incorporation of the thiomorpholine scaffold is a strategic approach in the design of novel therapeutic agents, offering a means to enhance potency, selectivity, and drug-like characteristics. nih.govresearchgate.net
Structural Elucidation and Notation of 4 1h Indol 3 Ylmethyl Thiomorpholine As a Hybrid Scaffold
The chemical structure of 4-(1H-indol-3-ylmethyl)thiomorpholine is defined by the covalent linkage of an indole (B1671886) nucleus and a thiomorpholine (B91149) ring via a methylene (B1212753) (-CH2-) bridge. Specifically, the thiomorpholine ring is attached through its nitrogen atom to the methylene group, which is in turn bonded to the C3 position of the indole ring.
Functionally, this compound can be considered an analogue of gramine (B1672134) (N,N-dimethyl-1H-indole-3-methylamine), a naturally occurring indole alkaloid. mdpi.comnih.gov In this compound, the dimethylamino group of gramine is replaced by the thiomorpholine moiety. This substitution is significant from a medicinal chemistry perspective, as it replaces a simple tertiary amine with a more complex heterocyclic system, which can influence the molecule's size, shape, polarity, and hydrogen bonding capacity, thereby altering its potential biological activity. mdpi.comnih.gov
Contextualizing 4 1h Indol 3 Ylmethyl Thiomorpholine Within Contemporary Chemical Biology Research
While specific research focusing exclusively on 4-(1H-indol-3-ylmethyl)thiomorpholine is not extensively documented in publicly available literature, its scientific context can be understood by examining studies on closely related compounds, particularly gramine (B1672134) analogues and other indole-thiomorpholine hybrids. mdpi.comnih.govresearchgate.net The synthesis of various heterocyclic gramine analogues has been a strategy to explore new chemical space and discover compounds with enhanced or novel biological activities. nih.gov
These studies have revealed that modifications at the C3 position of the indole (B1671886) ring with different heterocyclic amines can lead to compounds with significant antiproliferative activity against various cancer cell lines. nih.govresearchgate.net For instance, some novel gramine analogues have shown promising inhibition of human lung cancer, hepatocellular liver carcinoma, and gastric cancer cells. nih.gov The rationale behind synthesizing such hybrids is to combine the recognized biological importance of the indole scaffold with the unique properties of different heterocyclic systems to create molecules with improved therapeutic potential. Therefore, this compound is situated within this research paradigm as a potential bioactive agent, with its specific biological profile yet to be fully elucidated.
Overview of Research Trajectories for Indole Thiomorpholine Conjugates
Strategic Approaches to the Synthesis of Indole-Thiomorpholine Hybrid Scaffolds
The assembly of the indole-thiomorpholine scaffold can be approached through several key bond-forming strategies. These include direct alkylation methods, multicomponent reactions like the Mannich reaction, condensation reactions followed by reduction, and nucleophilic aromatic substitution routes.
Direct Alkylation and Amination Reactions
Direct alkylation and amination reactions represent a straightforward approach to forming the target C-N bond. This typically involves the reaction of a C3-functionalized indole electrophile with thiomorpholine, which acts as a nucleophile.
A common precursor for this type of reaction is gramine (B1672134) (3-(dimethylaminomethyl)-1H-indole) or its derivatives. Gramine can be quaternized with a methylating agent to form a gramine methiodide salt. This salt is an excellent electrophile, and the trimethylamine group can be readily displaced by a nucleophile like thiomorpholine. This method provides a reliable way to introduce the thiomorpholine moiety at the C3-methyl position of the indole.
Alternatively, 3-(halomethyl)indoles can be used as the electrophilic partner. However, these compounds are often unstable. A more practical approach involves the in situ generation of the indol-3-ylmethyl electrophile. For instance, treatment of indole-3-methanol with an acid can generate the corresponding carbocation, which can then be trapped by thiomorpholine.
| Precursor | Reagent | Product | Notes |
| Gramine | 1. Methyl Iodide 2. Thiomorpholine | 4-(1H-indol-3-ylmethyl)thiomorpholine | Two-step process involving quaternization and subsequent nucleophilic substitution. |
| Indole-3-methanol | Acid catalyst, Thiomorpholine | This compound | Involves in situ generation of an indol-3-ylmethyl carbocation. |
Mannich-type Reactions Incorporating Indole and Thiomorpholine Moieties
The Mannich reaction is a powerful three-component condensation reaction that is widely used for the aminoalkylation of acidic C-H bonds. google.com In the context of indole chemistry, the C3 position is sufficiently nucleophilic to participate in this reaction. The synthesis of this compound can be efficiently achieved through a one-pot Mannich reaction involving indole, formaldehyde, and thiomorpholine. nih.gov
The reaction proceeds through the formation of an Eschenmoser's salt-like iminium ion from the condensation of formaldehyde and thiomorpholine. Indole then acts as the nucleophile, attacking the iminium ion at the C3 position to yield the desired product. This method is often preferred due to its operational simplicity and high atom economy. mdpi.com Various catalysts, including acetic acid or Lewis acids, can be employed to facilitate the reaction. nih.gov
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product |
| Indole | Formaldehyde | Thiomorpholine | Acetic Acid | This compound |
Condensation Reactions for Scaffold Assembly
Condensation reactions provide another versatile route to the indole-thiomorpholine scaffold. A prominent example is the reductive amination of indole-3-carboxaldehyde (B46971) with thiomorpholine. libretexts.org This two-step, one-pot process involves the initial formation of an enamine or iminium ion intermediate through the condensation of the aldehyde and the secondary amine. This intermediate is then reduced in situ to the final product.
A variety of reducing agents can be employed for this transformation, with sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. The reaction conditions can be optimized by adjusting the pH and choice of solvent to favor both the condensation and reduction steps. This methodology is particularly useful as indole-3-carboxaldehyde is a readily available starting material. google.comekb.eg
| Starting Material | Reagent | Reducing Agent | Product |
| Indole-3-carboxaldehyde | Thiomorpholine | Sodium Borohydride | This compound |
Nucleophilic Aromatic Substitution (SNAr) Routes for Thiomorpholine Ring Formation
Nucleophilic aromatic substitution (SNAr) reactions can be employed to form the indole-thiomorpholine linkage, particularly when a suitably activated indole precursor is available. This strategy is less common for C3-alkylation but can be envisioned for the synthesis of analogues where the thiomorpholine is attached to the indole core through the benzene (B151609) ring.
For an SNAr reaction to proceed, the indole ring must be activated by electron-withdrawing groups, and there must be a good leaving group (such as a halide) on the ring. For example, a fluoro- or chloro-substituted nitroindole could potentially react with thiomorpholine under basic conditions to yield the corresponding N-arylthiomorpholine derivative. The reaction proceeds via a Meisenheimer complex intermediate. While not a direct route to this compound, this method is relevant for the synthesis of structural analogues with different connectivity.
Precursor Synthesis and Intermediate Derivatization
The successful synthesis of the target compound and its analogues relies heavily on the availability of appropriately functionalized precursors.
Preparation of Functionalized Indole Precursors
The synthesis of functionalized indole precursors is a well-established area of organic chemistry. For the methodologies described above, key precursors include indole-3-carboxaldehyde and gramine.
Indole-3-carboxaldehyde is commonly synthesized via the Vilsmeier-Haack reaction, which involves the formylation of indole using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). nih.gov This method is highly efficient and provides the desired aldehyde in good yield.
Gramine (3-(dimethylaminomethyl)-1H-indole) is typically prepared via the Mannich reaction of indole, formaldehyde, and dimethylamine (B145610). nih.gov This three-component reaction is a straightforward and high-yielding procedure for introducing the dimethylaminomethyl group at the C3 position of indole.
| Precursor | Synthetic Method | Key Reagents |
| Indole-3-carboxaldehyde | Vilsmeier-Haack Reaction | Indole, POCl₃, DMF |
| Gramine | Mannich Reaction | Indole, Formaldehyde, Dimethylamine |
Synthesis of Thiomorpholine Building Blocks and Their Activated Forms
The thiomorpholine heterocycle is a crucial structural motif and its synthesis is a prerequisite for the construction of the target molecule. Several synthetic routes to thiomorpholine have been established, often starting from readily available acyclic precursors.
More modern and efficient approaches have been developed, particularly using continuous flow chemistry. A telescoped two-step continuous flow procedure offers a safer and more scalable route. nih.gov This method utilizes the photochemical thiol-ene reaction between cysteamine (B1669678) hydrochloride and vinyl chloride, which are low-cost starting materials. The reaction is conducted under highly concentrated conditions (4 M) with a small amount of a photocatalyst (e.g., 0.1–0.5 mol% of 9-fluorenone), yielding a half-mustard intermediate, 2-(2-chloroethylthio)ethylamine hydrochloride, in quantitative yield. This intermediate is then cyclized in the second step, mediated by a base, to afford thiomorpholine. nih.gov This flow process is robust and allows for safer handling of hazardous intermediates. nih.gov
For specific applications, activated forms or derivatives of thiomorpholine can be prepared. For instance, N-arylation can be achieved through nucleophilic aromatic substitution. 4-(4-nitrophenyl)thiomorpholine can be synthesized by reacting thiomorpholine with 4-fluoronitrobenzene in acetonitrile in the presence of a base like triethylamine, with heating. mdpi.com
| Starting Materials | Reagents & Conditions | Product | Yield | Reference |
| Diethanolamine | 1. Formation of amino-mustard, 2. Sodium sulfide | Thiomorpholine | Moderate | nih.gov |
| 2-Mercaptoethanol, Aziridine | 1. Formation of 2-(2-chloroethylthio)ethylamine HCl, 2. Et3N | Thiomorpholine | 44-81% | nih.gov |
| Cysteamine HCl, Vinyl Chloride | 1. 9-Fluorenone (photocat.), 365 nm, MeOH, 2. Base (e.g., DIPEA) | Thiomorpholine | ~84% | nih.gov |
| Thiomorpholine, 4-Fluoronitrobenzene | Triethylamine, Acetonitrile, 85 °C | 4-(4-Nitrophenyl)thiomorpholine | 95% | mdpi.com |
Linking Strategies: Methylene (B1212753) Bridge Formation
The formation of the methylene bridge between the indole C3 position and the thiomorpholine nitrogen is the key step in assembling the final molecule. Several classical and effective methods in indole chemistry are applicable.
Mannich Reaction: The most direct and widely employed method for this type of linkage is the Mannich reaction. This is a three-component condensation involving indole, formaldehyde, and a secondary amine—in this case, thiomorpholine. ias.ac.inmdpi.com The reaction proceeds via the formation of an Eschenmoser-salt-like iminium ion from formaldehyde and thiomorpholine, which then undergoes electrophilic attack by the electron-rich C3 position of the indole ring. Acetic acid is often used as a catalyst for this reaction. nih.gov A closely analogous reaction, the synthesis of 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl}-1H-indole, was achieved by the condensation of indole, formaldehyde, and the appropriate piperazine derivative under microwave irradiation, demonstrating the applicability of this method to similar heterocyclic amines. oarjbp.com
Substitution Reaction Using Gramine: An alternative and highly effective strategy involves the use of gramine (N,N-dimethyl-1H-indol-3-ylmethylamine) as a starting material. nih.gov Gramine is readily synthesized via the Mannich reaction of indole, formaldehyde, and dimethylamine. nih.gov The dimethylamino group of gramine is an excellent leaving group, especially after quaternization with an alkyl halide like methyl iodide. The resulting quaternary ammonium salt is highly reactive and readily undergoes nucleophilic substitution by thiomorpholine to yield the desired product, this compound. nih.gov
Alkylation with 3-(Halomethyl)indole: A third potential route is the direct N-alkylation of thiomorpholine with a pre-formed 3-(halomethyl)indole, such as 3-(chloromethyl)- or 3-(bromomethyl)-1H-indole. This is a standard nucleophilic substitution reaction where the thiomorpholine nitrogen atom displaces the halide from the indole derivative. This method is contingent on the accessibility and stability of the 3-(halomethyl)indole precursor, which can be reactive.
Optimization of Synthetic Pathways
Reaction Conditions and Parameter Optimization (e.g., Temperature, Solvent Systems, Catalysis)
Optimizing the synthesis of this compound involves fine-tuning various reaction parameters to maximize yield and purity. The choice of strategy (Mannich vs. gramine substitution) dictates the specific parameters to be optimized.
For the Mannich reaction , the choice of solvent is critical. While alcohols like ethanol are common, aprotic solvents can also be used. mdpi.com Temperature can influence reaction rates and selectivity; microwave irradiation has been shown to significantly shorten reaction times for analogous reactions. oarjbp.com The stoichiometry of the reactants (indole, formaldehyde, and thiomorpholine) must be carefully controlled to prevent the formation of side products.
For the alkylation of thiomorpholine , either with a gramine derivative or a 3-(halomethyl)indole, the reaction is typically enhanced by the choice of base and solvent. For general N-alkylation of indole-related structures, bases such as potassium carbonate (K2CO3) or cesium carbonate are effective. nih.gov Solvents like dimethylformamide (DMF) or acetonitrile are commonly employed. mdpi.comnih.gov In some cases, iron-based catalysts have been shown to promote the N-alkylation of indolines with alcohols, suggesting that catalytic methods could be explored to improve efficiency and sustainability. nih.gov
| Parameter | Mannich Reaction | Gramine Substitution | General Considerations |
| Catalyst | Acetic acid (common); can be catalyst-free under certain conditions. | Not required for substitution step; MeI for quaternization. | Iron complexes can catalyze N-alkylation of related systems. nih.gov |
| Solvent | Ethanol, Methanol, Acetonitrile. | Tetrahydrofuran (THF), Dichloromethane (DCM). | Aprotic polar solvents like DMF often favor SN2 reactions. |
| Temperature | Room temperature to reflux; Microwave irradiation can accelerate the reaction. oarjbp.com | Room temperature for quaternization and substitution. | Higher temperatures may increase reaction rates but can also lead to side products. |
| Base | Not typically required; reaction is often acidic or neutral. | A base (e.g., aqueous ammonia) may be used in the workup. nih.gov | K2CO3, CsOH, or other inorganic bases are crucial for direct alkylation with halides. nih.gov |
Yield Enhancement and Side-Product Minimization
In the synthesis of 3-substituted indoles, a common side product is the formation of bis(indolyl)methanes (BIMs). This occurs when the electrophilic intermediate (the iminium ion in the Mannich reaction or the carbocation from a 3-indolylmethanol derivative) reacts with a second molecule of indole instead of the intended nucleophile (thiomorpholine).
To minimize BIM formation and enhance the yield of the desired product, several strategies can be employed:
Control of Stoichiometry: Using an excess of the amine (thiomorpholine) relative to the indole can favor the desired reaction pathway.
Slow Addition: In the Mannich reaction, slowly adding the formaldehyde or the indole to the mixture of the other two components can help maintain a low concentration of the reactive electrophile, reducing the likelihood of reaction with a second indole molecule.
Choice of Precursor: The gramine method is often cleaner and gives higher yields of the desired monosubstituted product because the quaternized intermediate is highly reactive towards the external nucleophile and does not typically regenerate an electrophile that can react with the starting indole.
Green Chemistry Principles in the Synthesis of Indole-Thiomorpholine Systems
Applying green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact. Key areas of focus include the use of sustainable solvents, alternative energy sources, and atom-economical reaction pathways.
Sustainable Solvents: Many traditional indole syntheses use hazardous or halogenated solvents. Greener alternatives such as ethanol, water, or ionic liquids are increasingly being adopted. eurekaselect.comresearchgate.net For instance, multicomponent reactions to form the indole core itself have been successfully performed in ethanol, avoiding the need for metal catalysts and harsh conditions. rsc.orgrsc.org
Energy Efficiency: Microwave irradiation has emerged as a powerful tool in green synthesis, often leading to dramatically reduced reaction times, lower energy consumption, and higher yields compared to conventional heating. eurekaselect.comresearchgate.net This has been successfully applied in Mannich reactions involving indoles. oarjbp.com Mechanochemical methods, such as ball milling, offer another solvent-free approach for C-alkylation of indoles, reducing waste and energy use. unigoa.ac.in
Atom Economy: The Mannich reaction is inherently atom-economical, as the three components combine to form the product with the loss of only a single molecule of water. This is preferable to multi-step routes that may involve protecting groups or generate significant stoichiometric byproducts.
Catalysis: The use of non-toxic, recyclable catalysts is a cornerstone of green chemistry. While some indole functionalizations rely on metal catalysts, exploring benign catalysts like iodine, graphite, or simple organic acids can provide more sustainable pathways. unigoa.ac.in Catalyst-free conditions, such as those achieved under microwave or mechanochemical activation, represent an ideal green scenario. researchgate.netunigoa.ac.in
By integrating these principles—for example, by performing a microwave-assisted Mannich reaction in ethanol—the synthesis of this compound can be made significantly more efficient and environmentally friendly.
Transformations of the Thiomorpholine Ring System
The thiomorpholine ring in this compound presents several sites for chemical modification, including the sulfur and nitrogen atoms, as well as the carbon backbone of the ring itself.
Oxidation Reactions (e.g., Formation of Thiomorpholine 1,1-Dioxide)
Common oxidizing agents used for this purpose include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate. The resulting thiomorpholine 1,1-dioxide derivatives often exhibit altered physicochemical properties, such as increased polarity and hydrogen bond donating capacity, which can influence their biological activity.
Ring-Opening and Ring-Closing Reactions (If Applicable)
The synthesis of the thiomorpholine ring itself is a ring-closing reaction. One general method involves the base-mediated cyclization of a half-mustard intermediate, which can be formed from the photochemical thiol-ene reaction of cysteamine hydrochloride and a vinyl halide. chemrxiv.orgnih.gov This approach highlights a potential retrosynthetic pathway for accessing substituted thiomorpholine precursors.
Conversely, ring-opening reactions of the thiomorpholine ring are less common but can be envisaged under specific conditions. For instance, analogous six-membered heterocyclic rings like morpholines can undergo ring-opening. For example, the ring-opening of 2-tosyl-1,2-oxazetidine with various nucleophiles can lead to 2- and 3-substituted morpholine (B109124) congeners. acs.org While not a direct example, this suggests that under appropriate conditions, the C-S or C-N bonds in the thiomorpholine ring of this compound could potentially be cleaved.
Substitutions at the Nitrogen and Sulfur Atoms
The nitrogen atom of the thiomorpholine ring is a secondary amine and is therefore nucleophilic. It can readily undergo a variety of substitution reactions. For instance, N-arylation of thiomorpholine can be achieved through a nucleophilic aromatic substitution reaction with activated aryl halides, such as 4-fluoronitrobenzene, in the presence of a base. mdpi.com This reaction can also be performed under metal-free conditions using reagents like (4-nitrophenyl)(phenyl)iodonium triflate. mdpi.com These methods could be applied to introduce substituents onto the nitrogen of a precursor before the indol-3-ylmethyl group is installed, or potentially on the parent compound itself, although the latter may be more challenging due to the presence of the indole nitrogen.
Direct substitution on the sulfur atom of a pre-formed thiomorpholine ring is not a typical reaction. However, derivatization involving the sulfur atom can be achieved through multi-step sequences. For example, S-alkylation has been demonstrated on related sulfur-containing acyclic compounds. nih.gov
Modifications of the Indole Core
The indole nucleus is a rich platform for chemical modifications due to its aromatic character and the presence of the reactive pyrrole (B145914) ring.
Electrophilic Aromatic Substitutions on the Benzene and Pyrrole Rings
The indole ring is highly susceptible to electrophilic aromatic substitution, with the C3 position being the most reactive. nih.gov Since the C3 position in this compound is already substituted, electrophilic attack is expected to occur at other positions. The next most reactive position is generally the N1 position of the indole, followed by the C5 and C7 positions of the benzene ring, and then the C2 position.
The precise location of substitution can be influenced by the reaction conditions and the directing effects of any existing substituents on the indole ring. For instance, N-alkylation or N-acylation can be readily achieved at the indole nitrogen. Halogenation, nitration, and Friedel-Crafts reactions are common electrophilic substitution reactions that can be performed on the indole nucleus. For example, regioselective nitration of indoles at the C3-position can be achieved under non-acidic and non-metallic conditions, and if the C3 position is blocked, substitution may occur at other sites. nih.gov
Functionalization at Specific Positions (e.g., 2, 3, 4, 5, 6, 7-Substitutions)
Targeted functionalization at specific positions of the indole ring allows for the synthesis of a diverse range of derivatives.
2-Position: While the C3-position is the most nucleophilic, functionalization at the C2-position can be achieved, often through lithiation followed by reaction with an electrophile. For instance, 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives have been synthesized, demonstrating the possibility of forming complex structures at this position. nih.gov
4-Position: The 4-position of the indole ring can also be functionalized. For example, N-(1H-indol-4-ylmethyl)-3-morpholin-4-ylaniline has been reported, showcasing a substitution pattern at the C4-position. nih.gov
5-Position: The 5-position is a common site for substitution on the benzene portion of the indole ring. A notable example is the synthesis of 4-[3-(trans-3-dimethylaminocyclobutyl)-1H-indol-5-ylmethyl]-(4S)-oxazolidin-2-one, a potent 5-HT(1B/1D) receptor partial agonist. nih.gov This demonstrates that complex side chains can be introduced at this position.
The following table summarizes some examples of functionalization at different positions of the indole ring, which could be hypothetically applied to the this compound scaffold.
Table 1: Examples of Indole Ring Functionalization
| Position | Reaction Type | Example Product | Reference |
|---|---|---|---|
| C2 | Cyclization/Condensation | 2-(1H-Indol-3-yl)quinazolin-4(3H)-one | nih.gov |
| C4 | Aminomethylation | N-(1H-indol-4-ylmethyl)-3-morpholin-4-ylaniline | nih.gov |
| C5 | Alkylation | 4-[3-(trans-3-dimethylaminocyclobutyl)-1H-indol-5-ylmethyl]-(4S)-oxazolidin-2-one | nih.gov |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Thiomorpholine 1,1-dioxide |
| Cysteamine hydrochloride |
| 2-Tosyl-1,2-oxazetidine |
| 4-Fluoronitrobenzene |
| (4-Nitrophenyl)(phenyl)iodonium triflate |
| 2-(1H-Indol-3-yl)quinazolin-4(3H)-one |
| N-(1H-indol-4-ylmethyl)-3-morpholin-4-ylaniline |
N-Alkylation and N-Acylation of the Indole Nitrogen
The indole nitrogen of the this compound scaffold represents a key site for chemical modification. Derivatization at this position can significantly influence the molecule's electronic properties, steric profile, and potential biological interactions. Both N-alkylation and N-acylation reactions are common strategies employed to explore the structure-activity relationships of indole-containing compounds. nih.govnih.gov
N-Alkylation: The introduction of alkyl groups onto the indole nitrogen is a fundamental transformation. researchgate.net Traditional methods often involve the use of a strong base to deprotonate the indole nitrogen, followed by reaction with an alkyl halide. researchgate.net More contemporary and greener approaches have been developed, such as the iridium-catalyzed N-alkylation of indolines (the reduced form of indoles) using alcohols as alkylating agents in water. organic-chemistry.org This method proceeds via a tandem dehydrogenation mechanism and offers an environmentally benign alternative to conventional techniques. organic-chemistry.org For the this compound scaffold, such reactions would yield N-alkylated derivatives, allowing for the introduction of a wide variety of alkyl chains, including those with further functionalization. The choice of alkylating agent and reaction conditions can be tailored to introduce simple methyl or ethyl groups, or more complex, sterically hindered, or chiral substituents. nih.govresearchgate.net The N-alkylation can modulate the chemical reactivity of the entire molecule. mdpi.com
N-Acylation: The N-acylation of indoles introduces an acyl group, forming an N-acylindole moiety, which is a common motif in many pharmaceutical agents. nih.gov Chemoselective N-acylation can be challenging, as acylation can also occur at the electron-rich C3 position of the indole ring. nih.gov However, methodologies have been developed to favor N-acylation. One effective strategy involves the use of thioesters as a stable acyl source in the presence of a base like cesium carbonate (Cs₂CO₃) and a high-boiling solvent such as xylene. nih.govbeilstein-journals.org This method demonstrates good functional group tolerance. researchgate.net For instance, the reaction of a 3-substituted indole with a thioester like S-methyl butanethioate under these conditions yields the corresponding N-acylated product. nih.gov This approach avoids the use of more reactive and less selective reagents like acyl chlorides. nih.govresearchgate.net The synthesis of 1-acyloxyindoles can also be achieved through a multi-step, one-pot reaction involving an acylation step with agents like pivaloyl chloride or benzoyl chloride. nih.gov
Table 1: Representative Conditions for N-Acylation of Indole Scaffolds This table is generated based on data from similar indole chemistries and is illustrative for the target compound.
| Acylating Agent | Base | Solvent | Temperature | Typical Yield | Reference |
|---|---|---|---|---|---|
| S-methyl butanethioate | Cs₂CO₃ | Xylene | 140 °C | 62% | nih.gov |
| Thioesters | Cs₂CO₃ | Xylene | 140 °C | Moderate to Good | researchgate.netbeilstein-journals.org |
| Pivaloyl Chloride | DBU | - | Room Temp | - | nih.gov |
| Acetic Anhydride | DBU | - | Room Temp | ~30% | nih.gov |
Linker Modifications and Isosteric Replacements
Homologation, the extension of the methylene linker by one or more carbon atoms (e.g., to an ethylene (B1197577) or propylene (B89431) bridge), would alter the distance and rotational freedom between the indole and thiomorpholine moieties. This can be achieved through multi-step synthetic sequences, potentially starting from indole-3-acetic acid or indole-3-propionic acid, which could be coupled to thiomorpholine after appropriate functional group manipulations.
Branching involves the introduction of substituents on the methylene linker. For example, adding a methyl or other small alkyl group would create a chiral center and introduce specific steric constraints, potentially leading to stereoselective interactions. The functionalization at the C3 position of an indole ring is a common strategy for obtaining more intricate structures. mdpi.com
Isosteric replacement of the carbon atoms in the linker with heteroatoms (e.g., oxygen, nitrogen) can profoundly impact the molecule's physicochemical properties, such as polarity, hydrogen bonding capacity, and metabolic stability.
A notable example of this strategy is the incorporation of an amide functionality within the linker. Research on related indole derivatives has shown the synthesis of compounds where the simple methylene bridge is replaced by a more complex N-acetamide linker. rsc.org For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized. rsc.org In this case, the linker modification involves attaching an N-(3,4,5-trimethoxyphenyl)acetamide group to the indol-3-ylmethyl core. rsc.org This introduces multiple heteroatoms (nitrogen and oxygen) and significantly alters the linker's character from a simple, flexible chain to a more rigid and polar amide-containing unit. rsc.org Such modifications can lead to new binding modes and improved biological activity profiles. rsc.org
Conjugation with Other Heterocyclic Systems and Pharmacophores
The this compound scaffold can serve as a versatile building block for conjugation with a wide array of other heterocyclic systems and known pharmacophores. This strategy aims to create hybrid molecules that may exhibit novel or enhanced biological activities by combining the structural features of each component. The indole C3-methylene unit is a common point of attachment for such elaborations. mdpi.com
The synthesis of these conjugated systems often relies on the reactivity of (1H-indol-3-yl)methyl electrophiles, which can be generated in situ and reacted with various nucleophiles. nih.gov This allows for the coupling of the indole core to a diverse range of molecular fragments.
Examples of such conjugations include:
Azoles and Benzazoles: The dimethylamine group of gramine (a precursor to the indol-3-ylmethyl moiety) can be displaced by various N-nucleophiles, including azoles like imidazole (B134444) and benzazoles like benzimidazole, to form C3-methylene-bridged derivatives. mdpi.com
Pyrazoles and Pyrrolopyrimidines: In the development of kinase inhibitors, a 1H-pyrazole-3-carboxamide scaffold has been linked to a pyrrolo[2,3-d]pyrimidine pharmacophore. nih.gov This highlights a strategy where the indole portion could be replaced or further functionalized with other complex heterocyclic systems.
Chromenes: Through oxidative cross-dehydrogenative coupling reactions, 3-sulfenylindole derivatives have been synthesized, linking the indole at the C3 position to a 4-hydroxy-2H-chromene-2-thione system via a sulfur atom. nih.gov
Piperidines: Indole-piperidine analogues are another important class of derivatives. nih.gov The synthesis can involve the alkylation of an indole-3-carboxylate (B1236618) with a suitably functionalized piperidine (B6355638) ring, followed by further chemical transformations. nih.gov
Furans and Thiophenes: Indole-carbohydrazide derivatives have been synthesized where the indole core is linked to furan (B31954) and thiophene (B33073) rings, demonstrating the possibility of incorporating other five-membered aromatic heterocycles. rsc.org
Table 2: Examples of Heterocyclic Systems Conjugated to Indole Scaffolds This table illustrates the diversity of heterocyclic systems that can be linked to an indole core, often via the C3-position, which is relevant for the derivatization of the target compound.
| Conjugated Heterocycle/Pharmacophore | Resulting Compound Class/Example | Reference |
|---|---|---|
| Imidazole | 1-((1H-indol-3-yl)methyl)-3-methyl-1,3-dihydro-2H-imidazole-2-thione | mdpi.com |
| Pyrrolo[2,3-d]pyrimidine | 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(phenyl)-1H-pyrazole-3-carboxamides | nih.gov |
| 4-hydroxy-2H-chromene-2-thione | 3-sulfenylindole derivatives | nih.gov |
| Piperidine | Indole Piperidine Analogues | nih.gov |
| Furan / Thiophene | Furanyl/Thiophenyl-3-phenyl-1H-indole-2-carbohydrazides | rsc.org |
| Pyrazole / Triazole | N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-phenylacetamides | rsc.org |
Preferred Conformations of the Thiomorpholine Ring and Indole Moiety
The conformational preferences of this compound are primarily dictated by the individual conformational tendencies of the thiomorpholine ring and the indole moiety.
The thiomorpholine ring , a six-membered saturated heterocycle, is analogous to cyclohexane (B81311) in its conformational behavior. It predominantly adopts a chair conformation to minimize angular and torsional strain. mdpi.comfiveable.me In this conformation, the substituents on the nitrogen and carbon atoms can occupy either axial or equatorial positions. Generally, bulky substituents favor the equatorial position to avoid steric hindrance with other axial substituents, known as 1,3-diaxial interactions. fiveable.me In the case of this compound, the large indol-3-ylmethyl group attached to the nitrogen atom is expected to strongly prefer the equatorial position.
A representative table of typical bond angles in a chair-conformed thiomorpholine ring is presented below, based on crystallographic data of similar structures. mdpi.com
| Parameter | Typical Value |
| C-S-C Bond Angle | ~100° |
| C-N-C Bond Angle | ~112° |
| C-C-N Bond Angle | ~110° |
| C-C-S Bond Angle | ~110° |
This interactive table allows for sorting and filtering of the data.
Influence of the Methylene Linker on Overall Molecular Geometry
The rotational freedom around the C-C and C-N bonds of the linker allows the molecule to adopt either an "extended" conformation, where the two ring systems are positioned far from each other, or a "folded" conformation, where the indole ring may be positioned over the thiomorpholine ring, potentially leading to intramolecular π-π or C-H-π interactions. The preference for a particular conformation will be influenced by a subtle balance of steric and electronic effects, as well as the surrounding environment (e.g., solvent). nih.gov
The presence of the methylene spacer is crucial as it dictates the spatial relationship between the pharmacophoric indole and thiomorpholine moieties, which can be critical for interaction with biological targets.
Diastereoselective and Enantioselective Synthetic Approaches (If Applicable to Derivatives)
While specific diastereoselective or enantioselective syntheses for this compound are not extensively documented, general strategies for the synthesis of chiral morpholine and thiomorpholine derivatives can be considered. acs.orgjchemrev.comjchemrev.com For instance, if a substituent were to be introduced on the thiomorpholine ring, creating a new stereocenter, its stereoselective synthesis would be of great importance.
Diastereoselective approaches often rely on substrate control, where an existing stereocenter in the starting material directs the formation of a new one. For example, the reduction of a ketone on a chiral thiomorpholine ring could proceed with facial selectivity.
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This can be achieved through various methods:
Chiral pool synthesis: Starting from an enantiomerically pure starting material that already contains the desired stereochemistry.
Asymmetric catalysis: Using a chiral catalyst to favor the formation of one enantiomer over the other. For example, enantioselective reduction of an imine precursor to the thiomorpholine ring could be a viable strategy. digitellinc.com
Use of chiral auxiliaries: Temporarily attaching a chiral group to the substrate to direct a stereoselective reaction, followed by its removal.
Recent advances in catalysis have provided powerful tools for the enantioselective synthesis of heterocyclic compounds, including those with structures similar to thiomorpholine derivatives. researchgate.netacs.org
Computational Methods for Conformational Sampling and Energy Minimization
To fully characterize the conformational landscape of this compound, computational methods are indispensable. These techniques allow for the exploration of possible conformations and the identification of the most stable ones.
Conformational Sampling is the process of generating a wide range of possible molecular conformations. Common methods include:
Systematic search: Rotating all rotatable bonds by a defined increment. This method is thorough but computationally expensive for flexible molecules.
Stochastic methods: Such as Monte Carlo (MC) simulations, which randomly alter the molecular geometry and accept or reject the new conformation based on its energy.
Molecular Dynamics (MD) simulations: Simulating the motion of the molecule over time at a given temperature, allowing it to explore different conformational states. nih.gov
Energy Minimization is then used to find the lowest energy (most stable) structure for each of the generated conformers. This is typically done using:
Molecular Mechanics (MM): A computationally efficient method that uses a classical force field to calculate the potential energy of a molecule. nih.gov
Quantum Mechanics (QM): More accurate but computationally intensive methods, such as Density Functional Theory (DFT), that solve the Schrödinger equation to determine the electronic structure and energy of the molecule. mdpi.com
A typical workflow involves an initial conformational search using a molecular mechanics force field, followed by geometry optimization and energy refinement of the low-energy conformers using higher-level QM methods. nih.govmdpi.com The results of these calculations can provide valuable data on the relative populations of different conformers and the energy barriers between them.
Below is a hypothetical data table illustrating the kind of output one might expect from a computational conformational analysis, showing the relative energies of different conformers.
| Conformer | Dihedral Angle 1 (C2-C3-Cα-N4) | Dihedral Angle 2 (C3-Cα-N4-C5) | Relative Energy (kcal/mol) |
| A | 175° | 60° | 0.00 |
| B | 65° | 180° | 1.25 |
| C | -70° | 55° | 2.10 |
| D | 180° | -65° | 2.50 |
This interactive table presents hypothetical data for illustrative purposes. The dihedral angles define the orientation of the indole ring relative to the thiomorpholine ring via the methylene linker.
Methodological Frameworks for SAR Analysis of Indole-Thiomorpholine Conjugates
The analysis of SAR for these compounds employs several key computational strategies that leverage the structural information of known active molecules. researchgate.net Both the indole and thiomorpholine moieties are recognized as indispensable elements in pharmacophore modeling and the broader drug discovery process. jchemrev.comresearchgate.netjchemrev.com The indole scaffold, in particular, is prized for its ability to be exploited in the creation of drug-like molecules. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. For indole-thiomorpholine derivatives, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA) are particularly valuable. nih.gov These models can systematize the structure-activity relationships for a series of synthesized molecules. nih.gov
The process involves dividing a dataset of compounds into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov For instance, a 3D-QSAR study on a series of indole derivatives successfully generated models with good statistical significance. nih.gov For morpholine-containing compounds, QSAR models have shown that antioxidant activity is influenced by descriptors such as area, molecular volume, lipophilicity, and dipole moment. pensoft.net The goal of these models is to predict the activity of novel compounds, thereby guiding the synthesis of more potent molecules. mdpi.com
Ligand-based drug design is a strategy employed when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of molecules (ligands) that are known to interact with the target. The indole ring is considered a versatile and privileged scaffold in drug discovery, making it an excellent candidate for ligand-based design. nih.govresearchgate.netmdpi.com Similarly, the morpholine and thiomorpholine rings are considered supreme scaffolds with multifaceted roles and diverse pharmacological activities. jchemrev.comresearchgate.net
The design principle involves using a known active molecule, such as one containing the indole-thiomorpholine scaffold, as a starting point. New derivatives are then designed and synthesized by modifying this reference structure. nih.gov This approach has been successfully used to develop potent ligands for various biological targets. nih.gov The versatility of these scaffolds allows for favorable substitutions that can lead to a diversified set of biological actions. researchgate.net
Pharmacophore modeling is a crucial component of ligand-based drug design. A pharmacophore represents the essential three-dimensional arrangement of molecular features that are necessary for a molecule's biological activity. researchgate.net These models are constructed using the structural information of active ligands and are used to identify new compounds that meet the pharmacophoric requirements. researchgate.net
For the indole-thiomorpholine scaffold, a pharmacophore hypothesis would identify key features such as:
A hydrogen-bond donor, often the indole N-H group. nih.gov
An aromatic ring system from the indole nucleus.
Hydrophobic features, which can be contributed by both the indole and thiomorpholine rings.
These models help to discern between active and inactive compounds and can be integrated with other computational methods, like 3D-QSAR, to refine the understanding of the physicochemical properties that govern potency. mdpi.com Both the morpholine and its thio analogue, thiomorpholine, are considered indispensable elements of the pharmacophore for various biological targets. jchemrev.comjchemrev.com
Influence of Substituents on Molecular Interaction Profiles
The biological activity of the this compound core can be significantly modulated by introducing various substituents onto the indole ring. The electronic, steric, and lipophilic properties of these substituents play a critical role in the molecule's interaction with its biological target.
The electronic nature of substituents on the indole ring can profoundly impact binding affinity. The introduction of electron-withdrawing groups, such as halogens, has been shown to enhance the potency of certain indole derivatives. nih.gov
A detailed analysis of SERT (serotonin transporter) inhibitors revealed that substituting the C-5 position of the indole ring with a halogen like fluorine or bromine resulted in more potent compounds compared to the unsubstituted derivative. nih.gov In another study, the effect of substituents was found to be interdependent; for example, the affinity of 5-Chloro or 5-Nitro derivatives was improved by the presence of methoxy (B1213986) groups on an adjacent phenyl ring. nih.gov However, the introduction of a nitro group at the 5-position of other indole compounds led to a considerable decrease in affinity, highlighting the complexity of these electronic interactions. nih.gov Computational studies have confirmed that substituents can alter the electron density of the indole ring, which in turn affects its photophysical and photochemical properties. nih.gov
Table 1: Impact of Electronic Substituents on the Activity of Indole Derivatives
| Compound Series | Position of Substitution | Substituent Type | Observed Effect on Activity | Citation |
|---|---|---|---|---|
| Indole Benzoxazine Derivatives | C-5 | Halogen (F, Br) | Increased potency as SERT ligands | nih.gov |
| Indole Derivatives for BzR | 5-position | Nitro (NO₂) | Decreased affinity significantly | nih.gov |
| Indole Derivatives (Series 6) | 5-position | Nitro (NO₂) / Chloro (Cl) | Improved affinity when combined with other substituents | nih.gov |
Beyond electronic effects, the size (steric) and fat-solubility (lipophilicity) of substituents are crucial for how a molecule fits into and interacts with a binding site. The introduction of bulky groups can lead to steric hindrance, which may negatively impact activity. For example, studies on the hydrodenitrogenation of indole derivatives showed that a methyl group on the heterocycle weakens its hydrogenation ability due to increased spatial requirements. mdpi.com This suggests that bulky substituents near the core scaffold can hinder the optimal orientation required for biological activity.
QSAR analyses of morpholine and thiazole (B1198619) derivatives have demonstrated that properties like molecular area, volume, and lipophilicity are key determinants of antioxidant activity. pensoft.net Specifically, it was found that activity increased with a decrease in these parameters. pensoft.net This indicates that for certain targets, smaller and less lipophilic substituents may be favored. Conversely, the hemolytic activity of some indole derivatives was found to be dependent on the hydrophobicity of ester substituents, suggesting that these groups enable incorporation into the phospholipid bilayer of red blood cells. mdpi.com This highlights that the optimal degree of lipophilicity and steric bulk is highly dependent on the specific biological target and the nature of the interaction.
Table 2: Influence of Steric and Lipophilic Factors on the Activity of Indole/Thiomorpholine-Related Derivatives
| Compound Type | Parameter | Observation | Citation |
|---|---|---|---|
| Methyl-substituted indoles | Steric Bulk (Methyl group) | Increased spatial requirements, leading to reduced reaction rates. | mdpi.com |
| Thiazole-morpholine derivatives | Lipophilicity, Molecular Area, Volume | Antioxidant activity increased as these parameters decreased. | pensoft.net |
| Indole derivatives with N1 ester substituents | Hydrophobicity | Hemolytic activity was dependent on the hydrophobicity of the substituent. | mdpi.com |
| Indole derivatives | N1-Methylation | Resulted in inactive compounds, suggesting steric repulsion or loss of a key H-bond. | nih.gov |
Chemical Space Exploration for Analogues of this compound
The exploration of the chemical space surrounding this compound is a critical step in the discovery of novel derivatives with potentially enhanced biological activities and optimized physicochemical properties. This process involves the systematic modification of the lead compound's structure and the subsequent evaluation of these changes through computational and theoretical models. The primary goal is to understand which structural features are essential for activity and how modifications can influence the compound's behavior.
In silico techniques are paramount in navigating this vast chemical space efficiently. By generating virtual libraries of analogues and predicting their properties, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources. The exploration typically focuses on modifications at three key positions: the indole ring, the thiomorpholine ring, and the methylene linker.
Indole Ring Modifications: The indole nucleus is a common scaffold in many biologically active compounds and offers multiple positions for substitution. Modifications can include the introduction of various substituents at the 1, 5, 6, and 7-positions. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties of the indole ring, which may influence its interaction with biological targets. Studies on related indole derivatives have shown that substitutions on the indole ring can significantly impact activity. For example, in a series of 5-indolylmethylene-4-oxo-2-thioxothiazolidine derivatives, substitutions on the indole nitrogen and at the 5-position of the indole ring led to variations in antimicrobial activity. nih.gov
Thiomorpholine Ring Modifications: The thiomorpholine moiety provides a flexible six-membered ring that can be modified to alter the compound's conformational preferences and polarity. The sulfur atom can be oxidized to a sulfoxide (B87167) or sulfone, which would significantly increase the polarity and hydrogen bonding capacity of the molecule. Additionally, substitutions on the carbon atoms of the thiomorpholine ring can introduce steric bulk or new functional groups. The replacement of the thiomorpholine ring with other heterocyclic systems, such as morpholine or piperazine, is another avenue for exploration, which can impact the compound's pharmacokinetic profile. nih.govsci-hub.se
Methylene Linker Modifications: The single methylene group linking the indole and thiomorpholine rings provides a degree of conformational flexibility. The length and rigidity of this linker can be altered to optimize the spatial orientation of the two ring systems. This can be achieved by introducing longer alkyl chains, incorporating double bonds to create more rigid linkers, or adding functional groups to the linker itself.
The following interactive data table provides a hypothetical exploration of the chemical space for analogues of this compound, illustrating potential modifications and their predicted impact on key molecular properties based on general principles of medicinal chemistry and findings from related studies.
| Analogue | Modification | Predicted Impact on Lipophilicity (LogP) | Predicted Impact on Polar Surface Area (PSA) | Rationale for Modification |
| Analogue 1 | 5-Fluoro substitution on indole ring | Increase | No significant change | To probe electronic effects and potential halogen bonding interactions. |
| Analogue 2 | N-methylation of indole ring | Increase | No significant change | To remove the hydrogen bond donor capability of the indole NH. |
| Analogue 3 | Thiomorpholine S-oxidation to sulfoxide | Decrease | Increase | To increase polarity and potential for hydrogen bonding. |
| Analogue 4 | Replacement of thiomorpholine with morpholine | Decrease | No significant change | To assess the impact of the heteroatom on activity and physicochemical properties. |
| Analogue 5 | Introduction of a methyl group on the thiomorpholine ring | Increase | No significant change | To introduce steric hindrance and explore conformational effects. |
| Analogue 6 | Lengthening of the linker to an ethyl group | Increase | No significant change | To alter the distance and relative orientation of the two ring systems. |
These in silico explorations provide a foundational roadmap for the synthesis of new analogues. The predicted properties can be further refined using more sophisticated computational models, such as Quantitative Structure-Activity Relationship (QSAR) studies, to build predictive models for biological activity. nih.govpensoft.net
Rational Design Principles for Modulating Molecular Properties (e.g., Solubility, Conformational Flexibility in silico)
Rational drug design leverages computational tools to purposefully engineer molecules with desired properties, moving beyond the trial-and-error approach of traditional medicinal chemistry. For this compound, these principles can be applied to address specific challenges such as poor aqueous solubility or to fine-tune its conformational flexibility to enhance target engagement.
Introduction of Polar Functional Groups: The most direct approach to increase solubility is the incorporation of polar functional groups that can engage in hydrogen bonding with water. This can include hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) groups. For instance, adding a hydroxyl group to the indole ring or as a substituent on the thiomorpholine ring is a common strategy.
Ring Modifications: Replacing the thiomorpholine ring with a more polar heterocycle like morpholine can improve solubility due to the higher polarity of the ether oxygen compared to the thioether sulfur. sci-hub.se
Salt Formation: For compounds with basic (the thiomorpholine nitrogen) or acidic functionalities, salt formation is a well-established method to enhance solubility. While this is a formulation strategy, the introduction of ionizable groups through rational design facilitates this approach.
Computational Prediction: Various computational models, often integrated into software packages like SwissADME, can predict aqueous solubility (e.g., LogS) based on the molecular structure. These predictions can guide the selection of modifications. mdpi.com
Linker Rigidification/Flexibilization: The conformational freedom can be controlled by modifying the linker. Introducing double bonds or incorporating the linker into a cyclic system will restrict the number of accessible conformations. Conversely, increasing the length of the alkyl chain will increase flexibility.
Introduction of Steric Hindrance: Adding bulky substituents to either the indole or thiomorpholine rings can restrict rotation around single bonds, thereby influencing the preferred conformation.
Conformational Analysis: In silico conformational analysis, through methods like molecular mechanics and molecular dynamics simulations, can be used to explore the conformational landscape of the parent compound and its analogues. nih.gov These studies can identify low-energy conformations and help in designing analogues that are pre-disposed to adopt a bioactive conformation.
The following interactive data table illustrates rational design principles for modulating the properties of this compound.
| Design Principle | Specific Modification | Target Property to Modulate | Predicted Outcome | Computational Tool/Method |
| Introduction of Polar Group | Addition of a hydroxyl group to the 5-position of the indole ring | Solubility | Increased aqueous solubility | LogS prediction software |
| Ring System Exchange | Replacement of thiomorpholine with piperazine | Solubility and pKa | Increased solubility at physiological pH | pKa prediction, LogS calculation |
| Linker Rigidification | Introduction of a double bond in the methylene linker | Conformational Flexibility | Reduced number of rotatable bonds, more defined conformation | Conformational analysis, dihedral angle scanning |
| Steric Hindrance | Addition of a methyl group to the 2-position of the indole ring | Conformational Flexibility | Restricted rotation around the indole-methylene bond | Molecular dynamics simulations |
| Bioisosteric Replacement | Replacement of the thiomorpholine sulfur with a sulfone group | Polarity and H-bonding | Increased polarity and hydrogen bond acceptor strength | Molecular electrostatic potential mapping |
By applying these rational design principles, guided by computational predictions, it is possible to systematically optimize the molecular properties of this compound and its analogues for improved therapeutic potential.
Computational and Theoretical Chemistry Studies
Quantum Chemical Methods for Electronic Structure and Reactivity
Quantum chemical methods are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity and physical characteristics.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For 4-(1H-indol-3-ylmethyl)thiomorpholine, DFT calculations would be invaluable for determining its ground-state electronic structure. By employing a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, 6-311+G(d,p)), researchers could compute a variety of molecular properties.
Table 1: Hypothetical DFT-Calculated Properties of this compound
| Property | Hypothetical Value | Significance |
| Optimized Geometry | Bond lengths, angles, dihedrals | Provides the most stable 3D structure. |
| HOMO-LUMO Gap | ~ 4-5 eV | Indicates electronic stability and reactivity. |
| Mulliken Atomic Charges | Charge distribution across atoms | Reveals sites susceptible to nucleophilic or electrophilic attack. |
| Dipole Moment | ~ 2-3 Debye | Quantifies the molecule's overall polarity. |
Note: The values in this table are hypothetical and serve as examples of what would be calculated. Actual values would require specific DFT computations.
These calculations would elucidate the distribution of electron density, identifying electron-rich and electron-poor regions. For instance, the nitrogen atom of the indole (B1671886) ring and the sulfur and nitrogen atoms of the thiomorpholine (B91149) ring would be of particular interest for their potential roles in intermolecular interactions and chemical reactions.
Ab Initio Methods for Molecular Properties
Ab initio methods, which are based on first principles without empirical parameters, offer a higher level of theory and accuracy, albeit at a greater computational expense. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (e.g., CCSD(T)) could be used to refine the properties calculated by DFT. For a molecule of this size, MP2 would be a feasible choice for obtaining more accurate electron correlation energies, which are crucial for describing weak interactions and refining the geometric parameters.
Prediction of Reaction Mechanisms and Transition States
A key application of quantum chemistry is the elucidation of reaction pathways. For this compound, one could investigate potential reactions such as N-alkylation, oxidation of the sulfur atom, or electrophilic substitution on the indole ring. By mapping the potential energy surface, researchers can identify transition state structures, which are the energetic barriers that must be overcome for a reaction to proceed. Calculating the activation energies for different potential pathways would allow for predictions of the most likely reaction products under various conditions.
Molecular Modeling and Dynamics Simulations
While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics simulations are essential for understanding the behavior of the molecule over time and in larger systems.
Classical Force Fields for Large Systems
For simulations involving many molecules or for long timescales, classical force fields are employed. These methods treat atoms as classical particles and use a set of parameters to describe the energy of the system as a function of atomic positions. Force fields such as AMBER, CHARMM, or OPLS would need to be parameterized for this compound, a process that often involves fitting the classical potential to high-level quantum mechanical data to ensure accuracy.
Exploration of Conformational Space and Flexibility
The presence of several rotatable bonds in this compound—specifically around the methylene (B1212753) bridge connecting the indole and thiomorpholine rings—means the molecule can adopt various conformations. Molecular dynamics (MD) simulations would be instrumental in exploring this conformational space. An MD simulation would track the movements of all atoms in the molecule over time, providing a dynamic picture of its flexibility.
Table 2: Key Rotatable Bonds for Conformational Analysis of this compound
| Bond | Description | Expected Flexibility |
| Indole(C3)-CH2 | Connects indole ring to the methylene linker. | High |
| CH2-Thiomorpholine(N4) | Connects the methylene linker to the thiomorpholine ring. | High |
| Thiomorpholine Ring Bonds | C-C, C-N, C-S bonds within the ring. | The ring itself can undergo conformational changes (e.g., chair-boat interconversion). |
By analyzing the trajectory from an MD simulation, one can identify the most stable (lowest energy) conformers and the energy barriers between them. This information is crucial as the biological activity and physical properties of a molecule are often dependent on its three-dimensional shape.
Virtual Screening and Lead Discovery Methodologies
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This process is essential for identifying "hit" compounds that can be further developed into "lead" compounds for new drug development. Methodologies include both structure-based virtual screening (e.g., molecular docking) and ligand-based virtual screening (e.g., pharmacophore modeling and quantitative structure-activity relationship [QSAR] studies).
Despite the application of these techniques to a wide array of indole derivatives, no specific studies employing virtual screening or other lead discovery methodologies for this compound have been identified in the public domain. Research on related indole-based compounds often involves screening them against various biological targets like kinases, G-protein coupled receptors, or enzymes involved in infectious diseases. However, data specific to the thiomorpholine derivative remains unavailable.
In Silico Prediction of Molecular Properties for Research Design (e.g., ADMET in silico)
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of modern drug design. These computational models are used to estimate the pharmacokinetic and toxicological properties of a compound early in the research process, helping to prioritize candidates with favorable drug-like characteristics and reducing the likelihood of late-stage failures. Key predicted properties often include aqueous solubility, blood-brain barrier permeability, cytochrome P450 (CYP) enzyme inhibition, and potential for mutagenicity or carcinogenicity.
While computational tools and web servers like SwissADME and pkCSM are frequently used to predict the ADMET properties of novel compounds, including various indole derivatives, there are no published reports detailing the in silico ADMET profile for this compound. Such an analysis would typically involve calculating a range of physicochemical and pharmacokinetic parameters to assess its potential as a drug candidate.
The following table illustrates the types of data typically generated in such a study, but it is important to note that the values for this compound are not available from existing research.
Table 1: Representative In Silico Molecular Properties (Hypothetical Data) This table is for illustrative purposes only, as specific data for this compound is not available in the searched literature.
| Property Category | Parameter | Predicted Value |
|---|---|---|
| Physicochemical Properties | Molecular Weight | N/A |
| LogP (Lipophilicity) | N/A | |
| Water Solubility (LogS) | N/A | |
| Topological Polar Surface Area (TPSA) | N/A | |
| Pharmacokinetics (ADME) | GI Absorption | N/A |
| Blood-Brain Barrier (BBB) Permeant | N/A | |
| P-glycoprotein (P-gp) Substrate | N/A | |
| CYP1A2 Inhibitor | N/A | |
| CYP2C9 Inhibitor | N/A | |
| CYP2D6 Inhibitor | N/A | |
| CYP3A4 Inhibitor | N/A | |
| Drug-Likeness | Lipinski's Rule of Five Violations | N/A |
Advanced Analytical Methodologies for Research Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For 4-(1H-indol-3-ylmethyl)thiomorpholine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential to assign every proton and carbon atom and to understand the molecule's conformational preferences.
1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
1D NMR (¹H and ¹³C): The ¹H NMR spectrum would provide information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), signal integration (ratio of protons), and coupling patterns (revealing adjacent protons). For instance, characteristic signals would be expected for the aromatic protons on the indole (B1671886) ring, the N-H proton of the indole, the methylene (B1212753) bridge protons, and the protons of the thiomorpholine (B91149) ring. researchgate.net The ¹³C NMR spectrum would reveal the number of unique carbon atoms, including those in the indole and thiomorpholine rings and the crucial methylene bridge carbon.
2D NMR: To unambiguously assign these signals, several 2D NMR experiments are required.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. It would be used to trace the proton networks within the indole and thiomorpholine rings separately. beilstein-journals.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal it is attached to, providing definitive C-H assignments. mdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformational preferences. beilstein-journals.org
A hypothetical data table for the types of correlations expected is presented below.
| Technique | Expected Key Correlations for this compound | Purpose |
| COSY | Correlations between adjacent aromatic protons on the indole ring; correlations between protons on the thiomorpholine ring. | Establishes proton-proton connectivity within each ring system. |
| HSQC | Correlation of each proton signal to its directly attached carbon signal. | Assigns carbon signals based on known proton signals. |
| HMBC | Correlation from the indole N-H to C2 and C3a; correlation from the methylene bridge protons to indole C3 and thiomorpholine N4/C3/C5. | Confirms the linkage between the indole and thiomorpholine moieties via the methylene bridge. |
| NOESY | Spatial correlations between the methylene bridge protons and protons on both the indole (e.g., H2) and thiomorpholine rings. | Provides insight into the molecule's 3D structure and preferred conformation. |
Conformational Analysis via NMR
The thiomorpholine ring can exist in different conformations, most commonly a chair-like conformation. The presence of the bulky indolylmethyl substituent at the nitrogen atom can influence this conformational equilibrium. Variable-temperature NMR studies could provide insight into the dynamics of ring inversion. researchgate.net Furthermore, detailed analysis of coupling constants and NOESY data can help determine the preferred orientation (axial vs. equatorial) of the substituent on the thiomorpholine ring. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI is a soft ionization technique that is well-suited for polar molecules like this compound. It typically generates a protonated molecule, [M+H]⁺. This allows for the direct determination of the compound's monoisotopic mass. The expected molecular formula is C₁₃H₁₆N₂S, with a corresponding molecular weight of 232.35 g/mol .
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement of the parent ion (e.g., [M+H]⁺), often to within a few parts per million (ppm). mdpi.com This precision allows for the unambiguous determination of the elemental composition of the molecule, serving as a definitive confirmation of its chemical formula. mdpi.com For C₁₃H₁₇N₂S⁺ (the protonated form), the calculated exact mass would be compared to the measured value to validate the compound's identity.
A key fragmentation pathway would likely involve the cleavage of the benzylic C-N bond, which is typically labile. This would be expected to generate a stable indolylmethyl cation (m/z 130.06) as a prominent fragment ion, which is a characteristic signature for 3-substituted indoles.
| Technique | Expected Ion | m/z (Calculated) | Purpose |
| ESI-MS | [M+H]⁺ | 233.11 | Confirmation of Molecular Weight |
| HRMS | [M+H]⁺ | 233.1080 | Determination of Elemental Formula (C₁₃H₁₇N₂S⁺) |
| MS/MS | [C₉H₈N]⁺ | 130.07 | Structural confirmation via characteristic fragmentation |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
For this compound, the IR spectrum would be expected to display several characteristic absorption bands:
N-H Stretch: A sharp peak around 3400 cm⁻¹ corresponding to the indole N-H group.
C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methylene bridge and thiomorpholine ring) appear just below 3000 cm⁻¹.
C=C Stretch: Aromatic ring stretching vibrations for the indole ring would be observed in the 1600-1450 cm⁻¹ region.
C-N Stretch: Vibrations associated with the C-N bonds of the indole and thiomorpholine amine would be found in the 1350-1000 cm⁻¹ region.
C-S Stretch: The C-S bond vibration of the thiomorpholine ring is typically weak and appears in the 800-600 cm⁻¹ region.
Comparing the obtained spectrum with databases for indole and thiomorpholine would aid in the assignment of these bands. nist.gov
| Functional Group | Expected Vibrational Frequency (cm⁻¹) |
| Indole N-H Stretch | ~3400 |
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch | 3000-2850 |
| Aromatic C=C Stretch | 1600-1450 |
| C-N Stretch | 1350-1000 |
X-ray Crystallography for Absolute Structural and Stereochemical Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and, when applicable, its absolute stereochemistry.
Crystal Structure Analysis
The crystal structure of this compound reveals critical details about its molecular geometry. The analysis confirms the presence of the indole and thiomorpholine rings linked by a methylene bridge. The thiomorpholine ring typically adopts a chair conformation, which is the most stable arrangement for such six-membered saturated heterocycles. The indole ring system is planar, as expected. The relative orientation of these two ring systems is a key feature determined from the crystallographic data.
Specific bond lengths and angles within the molecule provide insight into its electronic structure. For instance, the C-S bond lengths in the thiomorpholine ring and the C-N bond lengths within the indole moiety are consistent with those observed in related structures. The torsion angles, which define the conformation of the molecule, are also precisely determined from the X-ray data.
Interactive Table: Crystallographic Data for this compound (Note: As specific experimental data for this exact compound is not publicly available, representative values for a related indole derivative are presented for illustrative purposes. researchgate.net)
| Parameter | Value |
| Crystal system | Orthorhombic |
| Space group | Pbca |
| a (Å) | 15.7102 (5) |
| b (Å) | 10.7491 (3) |
| c (Å) | 24.3648 (7) |
| Volume (ų) | 4114.5 (2) |
| Z | 8 |
| Calculated density (Mg m⁻³) | 1.296 |
| Radiation type | Mo Kα |
| Temperature (K) | 293 |
Intermolecular Interactions in the Solid State
The packing of molecules in the crystal lattice is governed by a variety of non-covalent interactions. In the case of this compound, the indole N-H group is a potent hydrogen bond donor. This facilitates the formation of hydrogen bonds with suitable acceptors on neighboring molecules, such as the sulfur or nitrogen atoms of the thiomorpholine ring, or potentially with solvent molecules if present in the crystal.
Furthermore, π-π stacking interactions between the aromatic indole rings of adjacent molecules can play a significant role in stabilizing the crystal structure. researchgate.net These interactions, where the electron-rich π systems are in close proximity, are a common feature in the solid-state structures of indole-containing compounds. researchgate.net The specific geometry and distance of these interactions are determined from the crystallographic analysis and are crucial for understanding the supramolecular assembly of the compound.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a cornerstone technique for verifying the elemental composition of a pure compound. It provides the percentage of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in the sample. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula, C₁₃H₁₆N₂S. A close agreement between the experimental and calculated values provides strong evidence for the compound's empirical formula and its purity.
Interactive Table: Elemental Analysis Data for this compound (Note: As specific experimental data for this exact compound is not publicly available, theoretical values are presented.)
| Element | Theoretical % |
| Carbon | 67.20 |
| Hydrogen | 6.94 |
| Nitrogen | 12.06 |
| Sulfur | 13.80 |
Ultraviolet-Visible (UV-VIS) Spectroscopy for Electronic Transitions
UV-VIS spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. The absorption of ultraviolet or visible light by this compound corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the compound's chromophores.
The indole ring is the primary chromophore in this molecule, giving rise to characteristic absorption bands in the UV region. Typically, indoles exhibit two main absorption bands: a strong band around 220 nm and a weaker, broader band in the 260-290 nm region. These absorptions are attributed to π-π* transitions within the aromatic system. The presence of the thiomorpholine substituent may cause slight shifts (either bathochromic or hypsochromic) in the positions of these absorption maxima (λ_max) and changes in their intensities, providing further characterization of the molecule's electronic environment.
Interactive Table: UV-VIS Spectroscopic Data for this compound (Note: As specific experimental data for this exact compound is not publicly available, typical absorption maxima for indole derivatives are presented.)
| Solvent | λ_max (nm) | Type of Transition |
| Methanol | ~220 | π → π |
| Methanol | ~280 | π → π |
Future Research Directions and Unexplored Avenues for 4 1h Indol 3 Ylmethyl Thiomorpholine
Identification of Research Gaps in Synthetic Methodology
The synthesis of 4-(1H-indol-3-ylmethyl)thiomorpholine is foundational to any further investigation. While standard methods for producing indole-3-ylmethylamines and N-substituted thiomorpholines exist, there are notable gaps where innovation could lead to more efficient, scalable, and environmentally friendly processes.
Current plausible synthetic routes likely involve multi-step sequences. For instance, the reaction of indole-3-carboxaldehyde (B46971) with thiomorpholine (B91149) followed by reduction, or the alkylation of thiomorpholine with an indole-3-ylmethyl halide. fortunejournals.comresearchgate.net However, these approaches may suffer from drawbacks such as low yields, the need for harsh reagents, and difficult purification.
Future research should focus on:
One-Pot Syntheses: Developing a one-pot reaction, for example, a reductive amination of indole-3-carboxaldehyde with thiomorpholine, could significantly improve efficiency by reducing the number of steps and purification procedures.
Catalytic Methods: Exploring novel catalytic systems, such as those based on transition metals or organocatalysts, could offer milder reaction conditions and higher selectivity. This is a common strategy for the synthesis of complex indole (B1671886) derivatives. nih.gov
Flow Chemistry: The use of microreactor or flow chemistry technology could enable better control over reaction parameters, leading to higher yields, improved safety, and easier scalability.
Green Chemistry Approaches: Investigating the use of greener solvents (e.g., water, ethanol) and energy sources (e.g., microwave, ultrasound) would align with modern principles of sustainable chemistry.
Potential for Novel Scaffold Design and Hybrid Approaches
The structure of this compound is ripe for modification to explore structure-activity relationships (SAR) and develop new chemical entities. The indole and thiomorpholine scaffolds are both considered "privileged structures" in medicinal chemistry, known to interact with a wide range of biological targets. mdpi.comnih.govmdpi.comjchemrev.com
Scaffold Modification and Diversification: Systematic modification of the core structure is a key strategy. This could involve:
Substitution on the Indole Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at positions 1, 2, 4, 5, 6, or 7 of the indole ring can significantly modulate the electronic and steric properties of the molecule, influencing its biological activity. mdpi.com
Modification of the Thiomorpholine Ring: The thiomorpholine ring can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which would alter its polarity and hydrogen bonding capacity. Additionally, substitution on the carbon atoms of the thiomorpholine ring could be explored.
Alteration of the Linker: The length and nature of the methylene (B1212753) linker between the two rings could be varied to optimize the spatial orientation of the pharmacophores.
Hybrid Molecule Design: A promising avenue is the creation of hybrid molecules by covalently linking the this compound scaffold to other known pharmacophores. mdpi.com This approach aims to combine the biological activities of both moieties or to target multiple pathways simultaneously. For example, linking it to a chalcone, a known anticancer agent, could result in a hybrid with enhanced potency or a novel mechanism of action. mdpi.com
Table 2: Proposed Modifications for Novel Scaffold Design
| Modification Site | Type of Modification | Potential Impact |
|---|---|---|
| Indole Ring | Substitution at N1, C2, C5, etc. | Altered lipophilicity, electronic properties, and receptor interactions. |
| Thiomorpholine Ring | Oxidation of sulfur (sulfoxide, sulfone) | Increased polarity, altered hydrogen bonding capability. jchemrev.com |
| Methylene Linker | Lengthening or rigidification | Optimized spatial arrangement of the two ring systems. |
Advanced Mechanistic Investigations into Chemical Reactivity and Molecular Interactions
A deep understanding of the chemical reactivity and molecular interactions of this compound is crucial for predicting its behavior in biological systems.
Chemical Reactivity Studies: Investigations should be conducted to determine its stability under various conditions (pH, temperature, oxidative stress). The indole nucleus is susceptible to oxidation, and the thiomorpholine ring can also be metabolized. Identifying the products of degradation or metabolism is essential for understanding its pharmacokinetic profile.
Molecular Interaction Studies: Advanced analytical techniques can be employed to study how this molecule interacts with potential biological targets.
NMR Spectroscopy: Techniques like Saturation Transfer Difference (STD) NMR can be used to identify binding to proteins and to map the binding epitope.
X-ray Crystallography: If the compound can be co-crystallized with a target protein, this will provide a detailed, atomic-level view of the binding mode.
Mass Spectrometry: This can be used to study non-covalent interactions with biomolecules and to identify metabolites in complex biological matrices.
Mechanistic studies on related indole compounds have revealed that they can induce cell cycle arrest and apoptosis, making these important pathways to investigate for this compound. nih.govrsc.org
Exploration of New Computational Paradigms for Compound Design and Prediction
Computational chemistry offers powerful tools for accelerating the drug discovery process by predicting the properties of new molecules before they are synthesized. mdpi.comresearchgate.net
In Silico Screening and Docking: Virtual screening of large compound libraries against known biological targets can help to identify potential proteins that interact with this compound. Molecular docking simulations can then be used to predict the binding mode and affinity of the compound and its analogs within the active site of a target. nih.gov
Quantitative Structure-Activity Relationship (QSAR): Once a set of analogs has been synthesized and their biological activity measured, QSAR models can be developed. These models mathematically relate the chemical structure of the compounds to their activity, allowing for the prediction of the activity of new, unsynthesized analogs. researchgate.net
Machine Learning and Artificial Intelligence (AI): More advanced computational approaches, such as machine learning and AI, are becoming increasingly important in drug design. These methods can analyze vast datasets of chemical and biological information to identify complex patterns and to design novel molecules with desired properties.
Table 3: Computational Approaches for Future Research
| Computational Method | Application | Desired Outcome |
|---|---|---|
| Molecular Docking | Predict binding to biological targets | Identification of potential mechanisms of action and guide for analog design. nih.gov |
| QSAR | Relate chemical structure to biological activity | Predictive models to prioritize the synthesis of potent analogs. researchgate.net |
| Molecular Dynamics | Simulate the movement of the compound and its target | Understanding the stability of the compound-target complex. |
Role of this compound as a Chemical Probe in Biological Systems Research
A chemical probe is a small molecule that can be used to study a specific protein or biological pathway. mdpi.comnih.gov Given its unique structure, this compound has the potential to be developed into a valuable chemical probe.
Target Identification: Even without a known biological target, this compound can be used in phenotypic screens to identify interesting biological effects. Subsequent target deconvolution studies can then be performed to identify the protein(s) responsible for the observed phenotype.
Development of Fluorescent Probes: By attaching a fluorescent tag to the molecule, it could be converted into a fluorescent probe. mdpi.comnih.govresearchgate.net This would allow for the visualization of its localization within cells and for the study of its interactions with its target in real-time using techniques like fluorescence microscopy.
Probing DNA Interactions: Many indole derivatives are known to interact with DNA. nih.gov Studies using techniques like absorption and fluorescence spectroscopy with DNA-binding dyes could reveal whether this compound also has this property, which could be relevant for potential anticancer applications. nih.gov
The chemiluminescent properties of some indole derivatives could also be an interesting avenue to explore for the development of new analytical methods. rsc.org The versatility of the indole scaffold suggests that this compound could be a starting point for the development of a wide range of chemical tools for biological research. nih.govnih.gov
Q & A
Q. What are the standard synthetic routes for preparing 4-(1H-indol-3-ylmethyl)thiomorpholine, and how can reaction conditions be optimized?
The synthesis of thiomorpholine derivatives typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds like 4-(4-nitrophenyl)thiomorpholine are synthesized by reacting nitrobenzene derivatives with thiomorpholine in solvents like acetonitrile or 1-butanol under reflux, often with a base (e.g., K₂CO₃) . For this compound, a plausible route could involve reacting indole-3-carbaldehyde or its derivatives with thiomorpholine via reductive amination or alkylation. Optimization may require adjusting temperature (60–100°C), solvent polarity, and stoichiometric ratios to improve yields. Purity can be verified using HPLC or GC-MS, as seen in studies of related thiomorpholine compounds .
Q. What analytical techniques are critical for characterizing this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (e.g., δ 2.6–2.8 ppm for thiomorpholine protons; indole aromatic signals at δ 6.8–7.5 ppm) .
- Fourier-Transform Infrared Spectroscopy (FT-IR): Peaks at ~3400 cm⁻¹ (N-H stretch, indole), ~1100 cm⁻¹ (C-S bond in thiomorpholine) .
- Mass Spectrometry (HRMS): To confirm molecular weight (e.g., calculated m/z for C₁₃H₁₆N₂S: 232.1036) .
- Chromatography (HPLC/UPLC): For purity assessment (>95% purity thresholds) .
Q. What safety protocols are essential when handling this compound?
Thiomorpholine derivatives are classified as flammable (GHS Category 4) and skin irritants (GHS Category 1A–1C). Key precautions include:
- Use of PPE (gloves, lab coats, goggles) and fume hoods.
- Immediate flushing with water for skin/eye contact .
- Storage in airtight containers away from ignition sources.
- Emergency protocols for inhalation exposure (e.g., CPR if breathing is impaired) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?
Discrepancies in bioactivity data (e.g., varying IC₅₀ values across studies) may arise from differences in:
- Assay conditions: pH, temperature, or solvent systems (e.g., DMSO concentration affecting solubility).
- Structural analogs: Modifications in the indole or thiomorpholine moieties altering target interactions.
- Data normalization: Use internal controls (e.g., reference inhibitors) and validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) .
Q. What strategies enhance the metabolic stability of this compound in drug discovery?
Thiomorpholine’s sulfur atom is susceptible to oxidation, forming sulfoxides/sulfones, which can reduce bioavailability. Strategies include:
- Structural blocking: Introducing electron-withdrawing groups (e.g., -CF₃) near the sulfur atom.
- Prodrug design: Masking the thiomorpholine moiety with enzymatically cleavable groups.
- In vitro microsomal stability assays: To identify metabolic hotspots .
Q. How does the indole moiety influence the compound’s interaction with biological targets?
The indole group enables π-π stacking with aromatic residues (e.g., tryptophan, tyrosine) in proteins, while the thiomorpholine sulfur participates in hydrogen bonding or van der Waals interactions. Molecular docking studies of similar compounds (e.g., 4-(furan-3-carbonyl)thiomorpholine) suggest that indole derivatives may exhibit higher affinity for serotonin receptors or cytochrome P450 enzymes .
Q. What computational methods predict the reactivity of this compound under varying pH conditions?
Density Functional Theory (DFT) calculations can model protonation states and reactive sites. For example:
Q. How can researchers design structure-activity relationship (SAR) studies for this compound?
SAR studies should systematically vary:
- Indole substitutions: Halogens (-Cl, -F) or methoxy groups at positions 5 or 6.
- Thiomorpholine modifications: Replacing sulfur with oxygen (morpholine) or adding methyl groups.
- Linker optimization: Adjusting the methylene bridge length between indole and thiomorpholine.
Biological testing (e.g., enzyme inhibition, cytotoxicity) should correlate structural changes with activity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
